molecular formula C12H13N3O3S B2669903 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide CAS No. 1112445-14-3

2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide

Cat. No.: B2669903
CAS No.: 1112445-14-3
M. Wt: 279.31
InChI Key: PAVFOQDERCYLCS-UHFFFAOYSA-N
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Description

2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide is a heterocyclic compound featuring an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide typically involves the formation of the oxadiazole ring followed by the introduction of the ethanethioamide group. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with an appropriate nitrile oxide to form the oxadiazole ring. This intermediate is then reacted with ethanethioamide under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the oxadiazole ring .

Scientific Research Applications

2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability, reactivity, and ability to interact with biological targets compared to similar compounds .

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-16-8-4-3-7(5-9(8)17-2)12-14-11(18-15-12)6-10(13)19/h3-5H,6H2,1-2H3,(H2,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVFOQDERCYLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CC(=S)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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